![molecular formula C17H11N3OS B14866788 N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14866788.png)
N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that combines the structural features of quinoline and benzothiazole. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The quinoline ring is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, while the benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide typically involves the condensation of quinoline derivatives with benzothiazole derivatives. One common method involves the reaction of 2-aminothiophenol with ethyl glyoxylate to form 5-substituted benzo[d]thiazole-2-carboxylate intermediates . These intermediates can then be further reacted with quinoline derivatives under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline or benzothiazole rings, leading to a wide range of derivatives with potential biological activities.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: The compound is being investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: It may be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that the compound can bind to active sites of target proteins, thereby inhibiting their function . The exact pathways involved depend on the specific biological activity being targeted.
相似化合物的比较
N-(quinolin-5-yl)benzo[d]thiazole-6-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide: Similar structure but with a pyridine ring instead of a quinoline ring.
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Benzothiazole derivatives with different substituents on the benzamide moiety.
The uniqueness of this compound lies in its combined quinoline and benzothiazole structure, which imparts distinct biological activities and potential therapeutic applications.
属性
分子式 |
C17H11N3OS |
|---|---|
分子量 |
305.4 g/mol |
IUPAC 名称 |
N-quinolin-5-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C17H11N3OS/c21-17(11-6-7-15-16(9-11)22-10-19-15)20-14-5-1-4-13-12(14)3-2-8-18-13/h1-10H,(H,20,21) |
InChI 键 |
VORRJQLSXHZGGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC4=C(C=C3)N=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-N'-(2-methylphenyl)ethanediamide](/img/structure/B14866715.png)
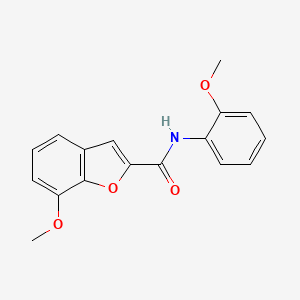
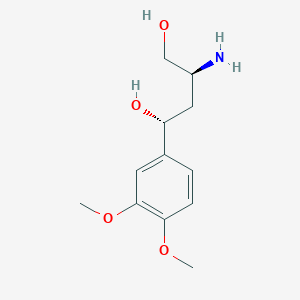
![4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14866726.png)
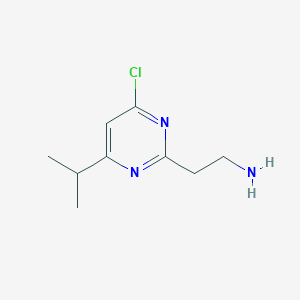
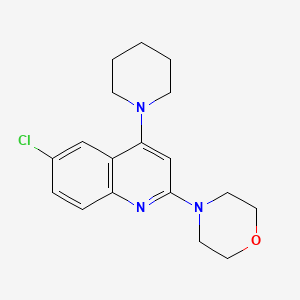
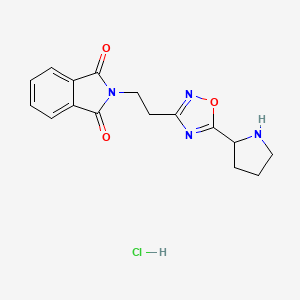
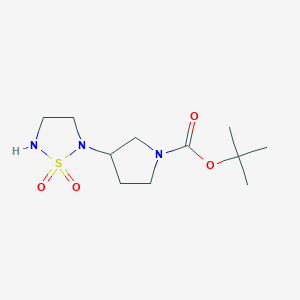
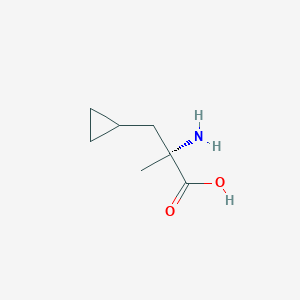

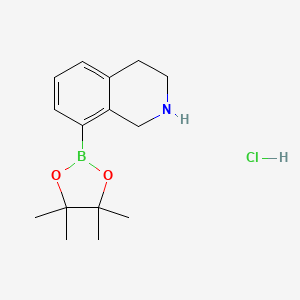
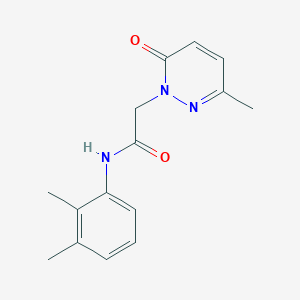
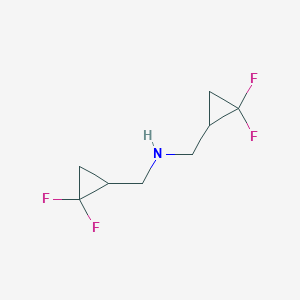
![(1R,4Z,6R,7R,11S,17S)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14866777.png)
